N-Ethanylisobutyranilide

Vue d'ensemble

Description

N-Ethylisobutyranilide (N-EIB) is an organic compound that is used in a variety of scientific applications. It is an amide derivative of isobutyl alcohol, and is an important precursor for the synthesis of a number of compounds, including pharmaceuticals and agricultural chemicals. N-EIB is also used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemistry and physiology.

Applications De Recherche Scientifique

N-Ethanylisobutyranilide is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemistry and physiology. In particular, N-Ethanylisobutyranilide has been studied for its potential as an inhibitor of certain enzymes, as well as its potential use as an antifungal agent. Additionally, N-Ethanylisobutyranilide has been studied for its potential applications in drug delivery, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific targets.

Mécanisme D'action

The mechanism of action of N-Ethanylisobutyranilide is not yet fully understood. However, it is believed that N-Ethanylisobutyranilide may act as an inhibitor of certain enzymes, and may also be able to penetrate cell membranes and deliver drugs to specific targets. Additionally, N-Ethanylisobutyranilide has been studied for its potential as an antifungal agent.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-Ethanylisobutyranilide are not yet fully understood. However, some studies have suggested that N-Ethanylisobutyranilide may be able to inhibit certain enzymes, as well as act as an antifungal agent. Additionally, N-Ethanylisobutyranilide has been studied for its potential use as a drug delivery system, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific targets.

Avantages Et Limitations Des Expériences En Laboratoire

N-Ethanylisobutyranilide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a reagent in the synthesis of other compounds. Additionally, N-Ethanylisobutyranilide has been studied for its potential applications in biochemistry and physiology, and has been shown to be able to penetrate cell membranes and deliver drugs to specific targets. However, the biochemical and physiological effects of N-Ethanylisobutyranilide are not yet fully understood, and further research is needed to better understand its potential applications.

Orientations Futures

Future research on N-Ethanylisobutyranilide should focus on further understanding its mechanism of action, as well as its potential applications in biochemistry and physiology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-Ethanylisobutyranilide, and to determine its potential use as a drug delivery system. Additionally, further research should be conducted to explore the potential of N-Ethanylisobutyranilide as an inhibitor of certain enzymes, as well as its potential use as an antifungal agent. Finally, further research should be conducted to explore the potential of N-Ethanylisobutyranilide in other scientific applications, such as in the synthesis of other compounds.

Méthodes De Synthèse

N-Ethanylisobutyranilide can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of isobutyl alcohol with ethyl isocyanate, which produces N-Ethanylisobutyranilide as a side product. Another method involves the reaction of ethyl isocyanate with isobutyl amine, which produces N-Ethanylisobutyranilide as the main product. Both of these methods produce N-Ethanylisobutyranilide in a relatively pure form, and can be used to synthesize other compounds.

Propriétés

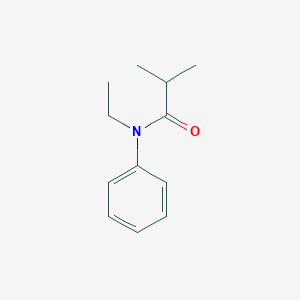

IUPAC Name |

N-ethyl-2-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(12(14)10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSDTVMBKIGEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277630 | |

| Record name | N-Ethanylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5392-00-7 | |

| Record name | NSC3241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethanylisobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)